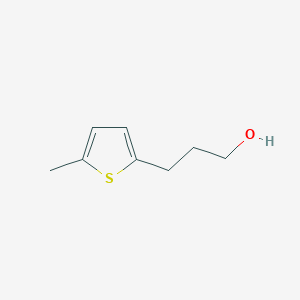

3-(5-methylthiophen-2-yl)propan-1-ol

Description

3-(5-Methylthiophen-2-yl)propan-1-ol (CAS: 69485-38-7) is a thiophene derivative with a propanol side chain. Its molecular formula is C₈H₁₂OS, consisting of a 5-methyl-substituted thiophene ring linked to a three-carbon alcohol chain. This compound is of interest in organic synthesis and medicinal chemistry due to the electron-rich thiophene moiety, which enhances reactivity in cross-coupling reactions, and the hydroxyl group, which facilitates derivatization for applications such as drug intermediates or fragrances .

Properties

Molecular Formula |

C8H12OS |

|---|---|

Molecular Weight |

156.25 g/mol |

IUPAC Name |

3-(5-methylthiophen-2-yl)propan-1-ol |

InChI |

InChI=1S/C8H12OS/c1-7-4-5-8(10-7)3-2-6-9/h4-5,9H,2-3,6H2,1H3 |

InChI Key |

WZGYPHIXCBTMJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)CCCO |

Origin of Product |

United States |

Scientific Research Applications

3-(5-methylthiophen-2-yl)propan-1-ol has a wide range of applications in various fields:

Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

Mechanism of Action

The mechanism of action of 3-(5-methylthiophen-2-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The sulfur atom in the thiophene ring can participate in electron-rich interactions, making it a versatile compound in various chemical reactions. Its biological activities are often attributed to its ability to interact with cellular targets, potentially inhibiting enzymes or modulating receptor activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 3-(5-methylthiophen-2-yl)propan-1-ol but differ in substituents or functional groups:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Differences |

|---|---|---|---|---|

| 3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol | C₉H₁₅NOS | 185.29 | Methylamino group at position 3 | Amino substitution enhances nucleophilicity |

| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C₈H₁₃NOS | 171.26 | No methyl on thiophene | Reduced steric hindrance |

| 3-(5-Bromobenzo[d][1,3]dioxol-5-yl)propan-1-ol | C₁₀H₁₁BrO₃ | 259.10 | Brominated benzodioxole ring | Increased halogen-mediated reactivity |

| 2-[2-(5-Bromothiophen-2-yl)imidazolyl]-3-phenylpropan-1-ol | C₂₀H₁₇BrN₂OS | 413.33 | Bromothiophene and phenyl groups | Expanded aromatic system for π-stacking |

Physicochemical Properties

- Boiling Point/Solubility : The methyl group on the thiophene ring in this compound increases hydrophobicity compared to unsubstituted analogues (e.g., 3-(thiophen-2-yl)propan-1-ol), reducing water solubility but improving lipid membrane permeability .

- Reactivity: The hydroxyl group enables esterification or etherification, while the thiophene ring participates in electrophilic substitution. In contrast, methylamino-substituted derivatives (e.g., 3-(methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol) exhibit enhanced nucleophilicity for alkylation or acylation reactions .

Research Findings and Key Data

Stability and Impurity Profiles

- Impurity Control: USP guidelines for related compounds (e.g., drospirenone intermediates) emphasize stringent control of unspecified impurities (<0.10%), relevant for ensuring the purity of this compound in pharmaceutical synthesis .

Preparation Methods

Esterification of Propanoic Acid

The carboxylic acid is first converted to its ethyl ester via acid-catalyzed Fischer esterification. In a typical procedure, 3-(5-methylthiophen-2-yl)propanoic acid (10 mmol) is refluxed with excess ethanol (30 mL) and concentrated sulfuric acid (0.5 mL) for 6–8 hours. The ester intermediate is isolated by aqueous workup and distillation, yielding a colorless liquid.

LiAlH₄ Reduction

The ethyl ester is dissolved in anhydrous diethyl ether (50 mL) and treated with LiAlH₄ (12 mmol) at 0°C under inert atmosphere. After stirring at room temperature for 4 hours, the reaction is quenched with saturated ammonium chloride, and the product is extracted with dichloromethane. Purification via flash chromatography (hexane/ethyl acetate, 4:1) affords 3-(5-methylthiophen-2-yl)propan-1-ol as a viscous oil.

Key Data :

-

Yield : 75–85% (over two steps)

-

Purity : >97% (GC-MS)

-

Boiling Point : 139.5°C (predicted via group contribution methods)

Palladium-Catalyzed Cross-Coupling and Sequential Reduction

A palladium-mediated strategy enables modular construction of the thiophene-propanol scaffold. This method, adapted from thiophene functionalization protocols, involves coupling followed by ketone reduction.

Synthesis of 3-(5-Methylthiophen-2-yl)prop-2-en-1-one

A Schlenk tube charged with Pd(OAc)₂ (0.03 mmol), tricyclohexylphosphine (PCy₃, 0.06 mmol), LiOAc (1.5 equiv), TEMPO (0.4 equiv), and Ag₂CO₃ (3 equiv) is purged with nitrogen. DME (2 mL), propiophenone (3 equiv), and 5-methylthiophene (1 equiv) are added, and the mixture is stirred at 120°C for 24 hours. The enone product is isolated via silica gel chromatography (15% ethyl ether/petroleum ether).

Hydrogenation and Ketone Reduction

The enone undergoes hydrogenation (H₂, 50 psi, Pd/C, EtOAc) to saturation, yielding 3-(5-methylthiophen-2-yl)propan-1-one. Subsequent reduction with NaBH₄ (2 equiv) in methanol at 0°C produces the target alcohol.

Optimization Insights :

-

Catalyst System : Pd(OAc)₂/PCy₃ achieves 54–68% yield for enone formation.

-

Reduction Selectivity : NaBH₄ preferentially reduces ketones over olefins, avoiding side reactions.

Comparative Analysis of Synthetic Routes

| Method | Yield | Complexity | Scalability | Cost |

|---|---|---|---|---|

| Carboxylic Acid Reduction | 75–85% | Low | High | Moderate |

| Pd-Catalyzed Coupling | 40–55% | High | Moderate | High |

| Grignard Alkylation | 30–45% | Moderate | Low | Moderate |

Key Observations :

-

Reduction Route : Most efficient for large-scale production, leveraging commercially available precursors.

-

Cross-Coupling : Ideal for introducing structural diversity but requires expensive catalysts.

-

Grignard Approach : Limited by low yields and functional group tolerance.

Experimental Characterization Data

Spectroscopic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.